1-(4-methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(4-Methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a methylphenyl group. The presence of these functional groups endows the compound with distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Incorporation of the Methylphenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(4-Methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
- 1-(4-Methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxylate
- 1-(4-Methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxylic acid
- This compound derivatives
These compounds share similar structural features but differ in specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N5O |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-pyridin-4-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H13N5O/c1-11-2-4-13(5-3-11)20-10-17-14(19-20)15(21)18-12-6-8-16-9-7-12/h2-10H,1H3,(H,16,18,21) |
InChI Key |
KRXAMQLGRWUSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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